molecular formula C15H19N3 B14814630 (2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine

(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine

Cat. No.: B14814630
M. Wt: 241.33 g/mol
InChI Key: SWGYRTDBCKJJOX-UHFFFAOYSA-N
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Description

(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine is a complex organic compound belonging to the indolizinoindole family This compound is characterized by its unique polycyclic structure, which includes both indole and indolizidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate indole derivatives with suitable reagents under controlled conditions. For instance, the Fischer indole synthesis can be employed to construct the indole core, followed by further functionalization to introduce the indolizidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, methanesulfonic acid, and N-bromosuccinimide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted indole and indolizidine derivatives, which can be further utilized in synthetic and medicinal chemistry applications.

Scientific Research Applications

(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2,3,3a,4,9,10-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethanamine

InChI

InChI=1S/C15H19N3/c16-7-10-5-11-6-13-12-3-1-2-4-14(12)17-15(13)9-18(11)8-10/h1-4,10-11,17H,5-9,16H2

InChI Key

SWGYRTDBCKJJOX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=C(CN2CC1CN)NC4=CC=CC=C34

Origin of Product

United States

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